4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid
Overview
Description
4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid is a chemical compound with the molecular formula C9H9F3N2O4S and a molecular weight of 298.24 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a sulfamoyl group, which is further connected to an amino group on a benzoic acid backbone .
Preparation Methods
The synthesis of 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,2,2-trifluoroethylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid include:
4-{[(2,2,2-Trifluoroethyl)amino]sulfonyl}benzoic acid: This compound has a similar structure but lacks the amino group.
4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}phenylacetic acid: This compound has an acetic acid group instead of a benzoic acid group.
The uniqueness of this compound lies in its specific trifluoroethylsulfamoyl-amino-benzoic acid structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylsulfamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)5-13-19(17,18)14-7-3-1-6(2-4-7)8(15)16/h1-4,13-14H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGKSKSQILDHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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